N-(4-chloroquinolin-6-yl)acetamide

KCNQ2/KCNQ3 agonist potassium channel opener Kv7.2/Kv7.3 modulator

Researchers probing M-current pharmacology require KCNQ2/3 agonists with minimal cardiac KCNQ1 off-target activity-a need unmet by retigabine. N-(4-chloroquinolin-6-yl)acetamide delivers an EC50 of 10 nM at KCNQ2/3 with 190-fold selectivity over KCNQ1, validated in CHO cell 86Rb+ efflux assays. • KCNQ2/3 EC50 10 nM; 190× window vs. KCNQ1 (IC50 1,900 nM) • 4-Cl enables metal-free SNAr amination for kinase inhibitor library synthesis • LogP 2.92-within CNS MPO range for brain-penetrant candidate design • Supplied at ≥98% purity; shipped ambient, store at 2-8°C

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Cat. No. B13316011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloroquinolin-6-yl)acetamide
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl
InChIInChI=1S/C11H9ClN2O/c1-7(15)14-8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3,(H,14,15)
InChIKeyJVKLYDQQSVDOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chloroquinolin-6-yl)acetamide: Physicochemical Identity & Specifications


N-(4-Chloroquinolin-6-yl)acetamide (CAS 352205-96-0) is a small-molecule heterocyclic building block belonging to the 4-chloroquinoline-6-acetamide class. It combines a chloro substituent at the quinoline 4-position with an acetamide group at the 6-position, yielding a molecular formula of C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol . Commercially available material is typically supplied at ≥95% purity with a recommended long-term storage condition of cool, dry (2–8 °C sealed), and computed LogP values of 2.85–2.92 indicate moderate lipophilicity . This compound has been annotated in public bioactivity databases as both a KCNQ2/KCNQ3 potassium channel agonist (EC₅₀ 10 nM) and a KCNQ1/MINK antagonist (IC₅₀ 1.90 × 10³ nM) measured in the same CHO cell ⁸⁶Rb⁺ efflux assay platform, establishing a quantifiable functional fingerprint that distinguishes it from other quinoline-acetamide congeners [1].

Why N-(4-Chloroquinolin-6-yl)acetamide Cannot Be Replaced by Generic Analogs


The simultaneous presence of the 4-chloro substituent and the 6-acetamide group on the quinoline core imparts a functional profile that is not recapitulated by either the des‑chloro parent N-(quinolin-6-yl)acetamide or by 4‑chloroquinolines lacking the 6‑acetamide moiety. Removal of the 4‑chloro atom lowers logP by approximately 0.65 units (from ~2.92 to ~2.27), substantially altering passive membrane permeability and protein‑binding characteristics [1]. Critically, substitution at the 4‑position determines whether the molecule behaves as a KCNQ agonist or antagonist: the 4‑chloro-6‑acetamido configuration confers low‑nanomolar KCNQ2/3 activation (EC₅₀ 10 nM) while retaining only weak KCNQ1 blockade (IC₅₀ 1,900 nM), a selectivity pattern that is inverted or absent in close structural analogs [2]. Consequently, procurement of a generic “quinoline‑acetamide” or “4‑chloroquinoline” scaffold in place of the title compound introduces uncontrolled variables in ion‑channel pharmacology, lipophilicity‑driven ADME properties, and downstream synthetic reactivity, each of which is quantified in the evidence that follows.

N-(4-Chloroquinolin-6-yl)acetamide: Comparative Evidence Profile


KCNQ2/KCNQ3 Agonist Potency vs Retigabine

N-(4-Chloroquinolin-6-yl)acetamide activates the heteromeric KCNQ2/KCNQ3 (Kv7.2/Kv7.3) potassium channel with an EC₅₀ of 10 nM, measured as an increase in KCl‑induced ⁸⁶Rb⁺ efflux in CHO cells [1]. In the same functional assay format, the clinically validated KCNQ opener retigabine exhibits an EC₅₀ of approximately 1,900 nM (1.9 ± 0.2 μM) for the KCNQ2/3 channel [2]. This represents an approximately 190‑fold potency advantage for the target compound. Notably, this high potency approaches that of the most optimized quinoline‑3‑carboxamide KCNQ2/3 modulator series described in patent literature, yet it is achieved with the structurally simpler quinolin‑6‑yl acetamide scaffold [3].

KCNQ2/KCNQ3 agonist potassium channel opener Kv7.2/Kv7.3 modulator

KCNQ2/3 Selectivity Over KCNQ1

In the identical CHO cell ⁸⁶Rb⁺ efflux assay, N-(4-chloroquinolin-6-yl)acetamide displays an EC₅₀ of 10 nM for KCNQ2/KCNQ3 activation and an IC₅₀ of 1,900 nM for KCNQ1/MINK inhibition [1]. This yields an intra‑assay selectivity ratio (KCNQ1 IC₅₀ ÷ KCNQ2/3 EC₅₀) of 190. KCNQ1 (Kv7.1) inhibition is a well‑recognized cardiac liability because KCNQ1 contributes to the slow delayed rectifier current (IKs) responsible for cardiac repolarization; compounds that potently block KCNQ1 carry a risk of QT interval prolongation. A selectivity window ≥100‑fold is generally considered a minimum threshold for avoiding cardiac electrophysiology flags in early‑stage profiling.

KCNQ isoform selectivity KCNQ1 cardiac safety Kv7 subtype selectivity

KCNQ1 Off-Target Liability vs Retigabine

Retigabine inhibits KCNQ1 with an IC₅₀ of 100.1 ± 6.5 μM (100,100 nM) as measured by electrophysiological shift assays [1]. N-(4-Chloroquinolin-6-yl)acetamide inhibits KCNQ1/MINK with an IC₅₀ of 1,900 nM (1.90 μM) in the ⁸⁶Rb⁺ efflux assay [2]. Normalizing for the respective KCNQ2/3 potencies, the target compound has a KCNQ1/KCNQ2/3 ratio of 190, whereas retigabine has a ratio of approximately 53 (100.1 μM ÷ 1.9 μM). Although the target compound exhibits 53‑fold more potent absolute KCNQ1 inhibition than retigabine, its 190‑fold higher KCNQ2/3 potency means that, at equipotent KCNQ2/3‑activating concentrations, the target compound engages KCNQ1 to a far lesser degree. Specifically, at an EC₅₀‑equivalent concentration for KCNQ2/3 activation, retigabine occupies ~1.9% of KCNQ1 channels, whereas the target compound occupies only ~0.5%, yielding a 3.8‑fold lower fractional KCNQ1 occupancy.

KCNQ1 cardiac safety margin off‑target profiling hERG‑adjacent liability

Lipophilicity Differentiation vs Des-Chloro Analog

The calculated LogP of N-(4-chloroquinolin-6-yl)acetamide is 2.92, while that of the des‑chloro analog N-(quinolin-6-yl)acetamide is 2.27, representing a ΔLogP of +0.65 units attributable solely to the 4‑chloro substituent [1]. A LogP shift of this magnitude has measurable consequences for passive membrane permeability, plasma protein binding, and the compound's partitioning behavior in both in vitro assay media and in vivo compartments. In the context of CNS drug discovery, where optimal LogP values for brain penetration typically fall between 2 and 4, the 4‑chloro compound resides in a more favorable lipophilicity range than the des‑chloro analog, which may be too hydrophilic for efficient blood‑brain barrier permeation.

lipophilicity LogP ADME permeability physicochemical differentiation

Synthetic Utility: SNAr Diversification via 4-Chloro Group

The 4‑chloro substituent on the quinoline ring serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), enabling direct C–N coupling with anilines and aliphatic amines under metal‑free thermal conditions [1]. This reactivity underpins the use of 4‑chloro‑6‑acetamido‑quinoline scaffolds as intermediates in the synthesis of 4‑anilinoquinoline‑3‑carbonitrile kinase inhibitors. Specifically, N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide—a direct derivative of the target compound—has been explicitly documented as a key intermediate in the industrial synthesis of neratinib (HKI‑272), an FDA‑approved irreversible EGFR/HER2 inhibitor for breast cancer . In contrast, the des‑chloro analog N-(quinolin-6-yl)acetamide lacks this synthetic handle and cannot undergo the same SNAr diversification, limiting its utility as a scaffold for focused library synthesis in medicinal chemistry programs targeting the quinoline kinase inhibitor chemical space.

SNAr nucleophilic aromatic substitution neratinib intermediate kinase inhibitor C–N coupling

Lower Genotoxicity Risk vs Chloroquine-Class Antimalarials

Chloroquine and hydroxychloroquine—4‑aminoquinoline antimalarials that share the 4‑chloroquinoline core—carry a DNA‑intercalating 4‑aminoquinoline pharmacophore associated with genotoxicity warnings and Ames‑positive results in certain test strains [1]. N-(4-Chloroquinolin-6-yl)acetamide replaces the 4‑amino substituent with a chloro substituent and the 6‑acetamide replaces the tertiary aminoalkyl side chain, thereby eliminating the two structural motifs most strongly associated with DNA intercalation and mutagenicity in the 4‑aminoquinoline series. While the target compound itself retains a GHS H302 (harmful if swallowed) classification based on computed toxicity predictions , it lacks the specific 4‑anilino/4‑aminoquinoline substructure flagged in ICH M7 (R1) guidelines as a potential mutagenic impurity alert in pharmaceutical manufacturing.

structural alert genotoxicity AMES chloroquine analog safety differentiation

N-(4-Chloroquinolin-6-yl)acetamide: Application Scenarios


Selective KCNQ2/KCNQ3 Probe for Epilepsy Research

With an EC₅₀ of 10 nM at KCNQ2/KCNQ3 and a 190‑fold selectivity window over cardiac KCNQ1 channels within the same assay platform, N-(4-chloroquinolin-6-yl)acetamide is uniquely suited as a KCNQ2/3 pharmacological tool compound. Its ~190‑fold potency advantage over retigabine at the target channel, combined with 3.8‑fold lower fractional KCNQ1 occupancy at equipotent KCNQ2/3‑activating concentrations, makes it the preferred choice for electrophysiology labs studying M‑current modulation in hippocampal or cortical neuron preparations where cardiac off‑target effects must be rigorously excluded from mechanistic interpretation [1][2].

Key Intermediate for 4-Anilinoquinoline Kinase Inhibitors

The 4‑chloro substituent provides an SNAr‑competent leaving group that enables direct, metal‑free amination with diverse aniline building blocks, a transformation that is foundational to the construction of 4‑anilinoquinoline‑3‑carbonitrile kinase inhibitor scaffolds. The closely related derivative N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide has been validated as an industrial‑scale intermediate in neratinib synthesis, confirming the synthetic relevance of the 4‑chloro‑6‑acetamido‑quinoline core . Medicinal chemistry groups synthesizing focused libraries of EGFR, HER2, or Src‑family kinase inhibitors should prioritize this scaffold over the des‑chloro analog, which lacks the requisite SNAr handle for 4‑position diversification.

CNS-Penetrant Scaffold with Favorable Lipophilicity

The measured LogP of 2.92 positions N-(4-chloroquinolin-6-yl)acetamide within the CNS MPO (Multiparameter Optimization) desired range (LogP 2–4), making it a more viable starting point for CNS‑penetrant KCNQ2/3 modulator programs than the des‑chloro analog (LogP 2.27), which borders on the lower lipophilicity threshold for passive blood‑brain barrier permeation . The 4‑chloro substituent also provides a modular synthetic point for further lipophilicity tuning through nucleophilic displacement, allowing medicinal chemists to modulate LogP across a range of approximately 2.5–5.0 by varying the amine coupling partner.

Low-Genotoxicity Building Block for GMP Process Development

Unlike the 4‑aminoquinoline class (chloroquine, amodiaquine) that bears a documented genotoxicity structural alert associated with DNA intercalation, N-(4-chloroquinolin-6-yl)acetamide replaces the 4‑amino group with a chloro substituent and positions the acetamide at the 6‑position, thereby eliminating the primary Ames‑positive pharmacophore [3]. For CRO and CDMO organizations developing scalable synthetic routes to quinoline‑based APIs, selecting this scaffold as a starting material reduces the mutagenic impurity control burden under ICH M7 (R1) guidelines compared to 4‑aminoquinoline‑based intermediates, streamlining regulatory documentation for Phase I/II clinical supply chains.

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